Boc-amino-PEG3-SSPy

Bioconjugation Antibody-drug conjugates PROTAC synthesis

Boc-amino-PEG3-SSPy is a heterobifunctional cleavable PEG linker engineered for stepwise, orthogonal bioconjugation. The Boc-protected amine enables controlled deprotection (TFA) only after thiol-disulfide exchange with the SSPy group—a sequential strategy impossible with free-amine analogs like Amino-PEG3-SS-acid or click-chemistry alternatives such as Azido-PEG3-SSPy. The PEG3 spacer confers aqueous solubility and defined linker length critical for DAR-controlled ADC manufacturing and PROTAC ternary complex optimization. Specifying ≥98% purity safeguards conjugation stoichiometry accuracy and minimizes final product heterogeneity, while documented 3-year powder stability at -20°C supports multi-year procurement planning for IND-enabling studies.

Molecular Formula C18H30N2O5S2
Molecular Weight 418.6 g/mol
Cat. No. B12427160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-amino-PEG3-SSPy
Molecular FormulaC18H30N2O5S2
Molecular Weight418.6 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCOCCOCCOCCSSC1=CC=CC=N1
InChIInChI=1S/C18H30N2O5S2/c1-18(2,3)25-17(21)20-8-9-22-10-11-23-12-13-24-14-15-26-27-16-6-4-5-7-19-16/h4-7H,8-15H2,1-3H3,(H,20,21)
InChIKeyOGIQCMJCRMSZRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-amino-PEG3-SSPy for ADC and Bioconjugation Procurement: Specifications and Structural Overview


Boc-amino-PEG3-SSPy is a heterobifunctional, cleavable polyethylene glycol (PEG)-based linker with molecular formula C18H30N2O5S2 and molecular weight 418.57 g/mol . It comprises a tert-butyloxycarbonyl (Boc)-protected primary amine, a three-unit PEG (PEG3) spacer, and a pyridyl disulfide (SSPy) moiety . The Boc group enables orthogonal deprotection under acidic conditions (e.g., TFA) for subsequent conjugation, the PEG3 spacer confers aqueous solubility and reduced steric hindrance, and the SSPy group forms a bioreversible disulfide bond with free thiols that undergoes selective cleavage under intracellular reducing conditions . This compound is classified as an ADC (antibody-drug conjugate) linker and is also applicable in PROTAC synthesis and general bioconjugation workflows .

Why Generic Substitution of Boc-amino-PEG3-SSPy Is Not Scientifically Sound for ADC and PROTAC Workflows


Functional group interchange within the PEG-SSPy linker family is not scientifically defensible without experimental revalidation of the entire bioconjugation cascade. Substituting Boc-amino-PEG3-SSPy with, for instance, Azido-PEG3-SSPy (MW 344.45 g/mol) introduces a click chemistry handle requiring CuAAC or SPAAC conditions that are orthogonal to amine conjugation but entirely incompatible with Boc-deprotection workflows . Conversely, substituting with Amino-PEG3-SS-acid (MW 313.43 g/mol) removes the Boc protecting group, exposing a free amine that eliminates orthogonal stepwise conjugation control . Even within the Boc-protected subclass, altering PEG chain length (e.g., Boc-amino-PEG4-SSPy) changes solubility, hydrodynamic radius, and in vivo pharmacokinetic profiles—parameters that directly impact ADC efficacy and PROTAC ternary complex formation [1]. Therefore, procurement decisions that substitute based on superficial functional similarity (e.g., 'a cleavable PEG linker') risk introducing uncontrolled variables in conjugation efficiency, drug-to-antibody ratio (DAR) consistency, and ultimately, biological reproducibility .

Quantitative Differentiation Evidence for Boc-amino-PEG3-SSPy Versus Closest Analogs


Functional Group Orthogonality: Boc-Protected Amine vs. Azide in Azido-PEG3-SSPy

Boc-amino-PEG3-SSPy provides a protected amine that enables orthogonal deprotection under acidic conditions (TFA/DCM) to expose a free amine for NHS ester or isothiocyanate conjugation, whereas Azido-PEG3-SSPy provides an azide group restricted to copper-catalyzed or strain-promoted click chemistry with alkynes . The Boc group remains inert during thiol-disulfide exchange with the SSPy moiety, allowing sequential, controlled bioconjugation that is not feasible with the free amine in Amino-PEG3-SS-acid .

Bioconjugation Antibody-drug conjugates PROTAC synthesis

Molecular Weight and PEG Chain Length Differentiation: PEG3 vs. PEG4 Analogs

Boc-amino-PEG3-SSPy (MW 418.57 g/mol) contains exactly three PEG repeat units, whereas the analogous Alkyne-PEG4-SSPy contains four PEG units (MW 357.49 g/mol for the alkyne-terminated analog) . PEG chain length directly influences aqueous solubility, linker flexibility, and the hydrodynamic radius of the final bioconjugate [1]. In PROTAC applications, linker length and composition critically affect ternary complex formation efficiency and target degradation potency—subtle variations in PEG unit count can alter degradation efficacy [2].

ADC linker design PROTAC ternary complex Pharmacokinetics

Purity Specification Differentiation Across Commercial Vendors

Commercially available Boc-amino-PEG3-SSPy is offered at purity specifications ranging from ≥95% to >98.0% depending on the vendor . BOC Sciences (Catalog No. BADC-01237) specifies >98.0% purity , Leyan offers 98% purity , while AxisPharm, Creative Biolabs, and MuseChem specify ≥95% [1]. This 3% absolute purity differential may be significant for applications requiring high stoichiometric precision, such as DAR-controlled ADC synthesis where linker-to-antibody ratio accuracy directly impacts product homogeneity and regulatory compliance.

Quality control Procurement specification Analytical chemistry

Solubility and Storage Stability Profile for Laboratory Procurement

Boc-amino-PEG3-SSPy demonstrates solubility at 10 mM in DMSO and is soluble in DCM, THF, acetonitrile, and DMF . The compound is stable as a powder at -20°C for up to 3 years, and in solvent at -80°C for up to 2 years . In contrast, the close analog Amino-PEG3-SS-acid has a shelf life of 3 years at -20°C as powder and 2 years at -80°C in solvent, but with a lower molecular weight (313.43 g/mol) and potentially different solubility due to the free acid terminus . The Boc protecting group contributes to enhanced stability during storage and shipping at ambient temperature, reducing the risk of premature amine oxidation or undesired side reactions during transit.

Solubility Stability Storage conditions

Price-Performance Differentiation Across Commercial Sources

Commercial pricing for Boc-amino-PEG3-SSPy varies significantly across vendors at the 100 mg scale: AxisPharm lists $312 , while Alkyne-PEG4-SSPy (a functional analog with alkyne instead of Boc-amine) is priced at $275 for 100 mg from the same vendor . The Boc-amino variant commands a 13.5% price premium over the alkyne-terminated analog at this scale, reflecting the added synthetic complexity of the Boc-protected amine and its orthogonal deprotection capability. For applications requiring amine conjugation after thiol coupling, this premium directly correlates with expanded synthetic utility.

Procurement cost Bulk pricing Vendor comparison

Disulfide Cleavability and Intracellular Drug Release Mechanism

The SSPy (pyridyl disulfide) moiety in Boc-amino-PEG3-SSPy undergoes thiol-disulfide exchange with free thiols to form stable disulfide bonds, which are selectively cleaved under reducing conditions (e.g., intracellular glutathione, DTT, TCEP) . This redox-sensitive cleavage mechanism is shared across the PEG-SSPy linker class, including Azido-PEG3-SSPy, Alkyne-PEG4-SSPy, and Methyltetrazine-PEG4-SSPy [1]. Studies indicate that ADCs utilizing Boc-amino-PEG3-SSPy demonstrate enhanced cytotoxicity against target cancer cells compared to non-targeted therapies , though head-to-head quantitative comparisons against other cleavable linkers (e.g., cathepsin B-cleavable Val-Cit linkers) in the same ADC construct are not available in public literature. The SSPy group provides a defined, tunable release mechanism that differs from protease-cleavable linkers in intracellular trafficking requirements.

ADC linker Drug release Redox-sensitive cleavage

Optimal Procurement and Application Scenarios for Boc-amino-PEG3-SSPy Based on Quantitative Differentiation Evidence


Stepwise ADC Synthesis Requiring Orthogonal Amine Conjugation After Thiol-Disulfide Exchange

Boc-amino-PEG3-SSPy is the preferred procurement choice when the synthetic route demands sequential, controlled conjugation: first, thiol-disulfide exchange with a cysteine-engineered antibody to attach the linker via the SSPy group; second, acidic Boc deprotection (TFA) to expose the free amine; third, conjugation of the amine to a cytotoxic payload bearing an NHS ester or isothiocyanate . This orthogonal protection strategy is not feasible with Amino-PEG3-SS-acid (free amine present throughout) or Azido-PEG3-SSPy (incompatible with amine-based payload conjugation) .

PROTAC Development Requiring Boc-Protected Amine for Modular Synthesis

In PROTAC synthesis, Boc-amino-PEG3-SSPy serves as a protected intermediate that allows independent optimization of the E3 ligase ligand and target protein ligand before final assembly . The 3-unit PEG spacer provides a defined linker length for ternary complex formation, while the Boc group prevents premature amine reactions during POI ligand or E3 ligand attachment steps . Procurement of this specific compound ensures compatibility with established PROTAC synthetic protocols that rely on Boc deprotection as the final unveiling step.

High-Purity ADC Manufacturing Requiring ≥98% Linker Specification

For DAR-controlled ADC manufacturing or applications requiring regulatory-grade documentation, procurement of Boc-amino-PEG3-SSPy from vendors specifying >98.0% purity (e.g., BOC Sciences BADC-01237 or Leyan 1189852) is indicated over vendors offering ≥95% purity . The 3% absolute purity differential can meaningfully impact conjugation stoichiometry accuracy and final product heterogeneity, particularly in GMP-like or IND-enabling studies where lot-to-lot consistency is scrutinized .

Long-Term Project Procurement Requiring Extended Shelf-Life Stability

For multi-year research programs where material may be stored before use, Boc-amino-PEG3-SSPy's documented 3-year powder stability at -20°C and 2-year solvent stability at -80°C supports bulk procurement and inventory planning. The Boc-protected amine confers enhanced resistance to ambient oxidation during shipping and handling compared to free-amine analogs such as Amino-PEG3-SS-acid , reducing the risk of material degradation before conjugation.

Technical Documentation Hub

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